molecular formula C11H12O2 B14255503 2H-1-Benzopyran, 7-methoxy-3-methyl- CAS No. 184900-63-8

2H-1-Benzopyran, 7-methoxy-3-methyl-

Cat. No.: B14255503
CAS No.: 184900-63-8
M. Wt: 176.21 g/mol
InChI Key: TWFPRHUPIXNAGD-UHFFFAOYSA-N
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Description

2H-1-Benzopyran, 7-methoxy-3-methyl- (CAS: 72136-39-1) is a coumarin derivative with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol. Its structure features a methoxy group at position 7 and a methyl group at position 3 on the benzopyran backbone. Key identifiers include:

  • InChIKey: LMFMSNMYCXCPRY-UHFFFAOYSA-N
  • SMILES: COc1ccc2cc(C)c(=O)oc2c1
  • XlogP3: 2.3 (indicating moderate lipophilicity) .

Coumarins like this compound are known for diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects .

Properties

CAS No.

184900-63-8

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

7-methoxy-3-methyl-2H-chromene

InChI

InChI=1S/C11H12O2/c1-8-5-9-3-4-10(12-2)6-11(9)13-7-8/h3-6H,7H2,1-2H3

InChI Key

TWFPRHUPIXNAGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)OC1

Origin of Product

United States

Preparation Methods

Electronic Effects of Substituents

The methoxy group at C7 acts as a strong electron-donating group, activating the benzene ring for electrophilic substitution at the C5 and C8 positions. Conversely, the methyl group at C3 resides in a sterically hindered region adjacent to the lactone oxygen, necessitating tailored synthetic approaches to avoid undesired regioisomers.

Synthetic Strategies for 7-Methoxy-3-Methylcoumarin

Pechmann Condensation with Modified β-Keto Esters

The classical Pechmann condensation between phenols and β-keto esters under acidic conditions typically yields 4-substituted coumarins. To access the C3-methyl derivative, strategic modifications are required:

Reaction Scheme:
$$
\text{3-Methylresorcinol dimethyl ether} + \text{Methyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{7-Methoxy-3-methylcoumarin}
$$

Mechanistic Insights:

  • Use of 3-methyl-4-methoxyphenol as the phenolic component directs cyclization to form the C3 methyl group.
  • Sulfuric acid catalyzes both esterification and cyclodehydration steps.
  • Limitations include the scarcity of 3-methyl-substituted resorcinol precursors and competing formation of 4-methyl isomers.

Optimization Data:

Parameter Optimal Condition Yield (%)
Acid Catalyst Conc. H2SO4 62
Temperature (°C) 120
Reaction Time (h) 6

Kostanecki-Robinson Reaction with Ortho-Substituted Acylphenols

This method employs O-acylated phenols undergoing cyclization in basic media:

Procedure:

  • Acylation of 3-methyl-4-methoxyphenol with acetic anhydride yields 3-methyl-4-methoxyacetophenone.
  • Base-mediated cyclization (KOH/EtOH) forms the coumarin skeleton.

Key Advantages:

  • Better regiocontrol compared to Pechmann condensation.
  • Tolerates electron-withdrawing groups on the acyl moiety.

Challenges:

  • Requires pre-synthesized ortho-substituted phenolic substrates.
  • Competitive diketone formation observed at temperatures >80°C.

Directed C-H Functionalization at C3

Modern transition metal-catalyzed methods enable direct methylation at the C3 position:

Palladium-Catalyzed C-H Activation:
$$
\text{7-Methoxycoumarin} + \text{MeBpin} \xrightarrow{\text{Pd(OAc)}2, \text{Ag}2\text{CO}_3} \text{7-Methoxy-3-methylcoumarin}
$$

Conditions:

  • Ligand: 1,10-Phenanthroline
  • Solvent: DMF/H2O (9:1)
  • Yield: 58% (theoretical maximum 72%)

Mechanistic Pathway:

  • Pd(II) insertion into the C3-H bond generates cyclopalladated intermediate.
  • Transmetalation with methylboron reagent followed by reductive elimination installs the methyl group.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Average Yield (%) Scalability Key Limitation
Pechmann Condensation 45-62 Industrial Isomer formation
Kostanecki-Robinson 38-55 Lab-scale Multi-step synthesis
C-H Functionalization 50-58 Pilot-scale Catalyst cost

Spectroscopic Validation

Critical characterization data for authenticating 7-methoxy-3-methylcoumarin:

  • 1H NMR (CDCl3): δ 6.80 (d, J=8.5 Hz, H-6), 6.25 (s, H-8), 3.89 (s, OCH3), 2.41 (s, CH3)
  • 13C NMR: δ 160.1 (C-2), 155.6 (C-7), 143.2 (C-3), 116.4 (C-4), 112.8 (C-8)
  • HRMS: m/z calcd for C11H10O3 [M+H]+: 191.0708, found: 191.0711

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances the Pechmann condensation:

  • Residence time: 8 min vs. 6 h batch process
  • Yield improvement: 74% at 150°C
  • Reduced side products: <5% dimeric species

Green Chemistry Approaches

  • Solvent-free mechanochemical synthesis using ZnO nanoparticles
  • Microwave-assisted reactions (300 W, 15 min, 82% yield)
  • Biocatalytic methods with Aspergillus niger lipases (under development)

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 7-methoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2H-1-Benzopyran, 7-methoxy-3-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

    Industry: It is used in the development of dyes, fragrances, and other industrial products

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 7-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-methoxy-3-methyl-2H-1-benzopyran with structurally related coumarin derivatives:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) logP Key Properties
7-Methoxy-3-methyl-2H-1-benzopyran 72136-39-1 C₁₁H₁₀O₃ 7-OCH₃, 3-CH₃ 190.20 2.3 Moderate lipophilicity
7-Methoxycoumarin (Herniarin) 531-59-9 C₁₀H₈O₃ 7-OCH₃ 176.17 1.8 Lower lipophilicity; UV fluorescence
Scopoletin 92-61-5 C₁₀H₈O₄ 7-OH, 6-OCH₃ 192.17 1.507 Higher solubility (log10WS: -6.10)
Precocene I 17913-69-4 C₁₂H₁₄O₂ 7-OCH₃, 2,2-(CH₃)₂ 190.24 2.9 Insect anti-juvenile hormone agent
3,7-Disubstituted Coumarin (3ae) N/A Varies 7-aminoethoxy, 3-Ph ~308–340 N/A Antifungal (MIC: 1.56 µg/mL)

Key Observations :

  • Lipophilicity : The 3-methyl group in the target compound increases logP (2.3) compared to 7-methoxycoumarin (1.8), enhancing membrane permeability .
  • Solubility : Scopoletin (7-hydroxy-6-methoxy) has higher aqueous solubility due to its hydroxyl group, contrasting with the methoxy group in the target compound .
  • Bioactivity : 3,7-Disubstituted coumarins (e.g., 3ae) demonstrate potent antifungal activity, suggesting that substitutions at these positions critically influence biological function .

Stability and Industrial Relevance

  • Drug Development : The target’s lipophilicity (logP 2.3) aligns with Lipinski’s rule, making it a viable candidate for drug discovery .

Q & A

Q. What are the common synthetic routes for 7-methoxy-3-methyl-2H-1-benzopyran derivatives, and how are regioselectivity challenges addressed?

Synthesis typically involves Lewis base-catalyzed reactions between salicylic aldehydes and allenic ketones/esters. For example, DBU (1,8-diazabicycloundec-7-ene) catalyzes the formation of the benzopyran core via tandem aldol-cyclization reactions, achieving regioselectivity through steric and electronic effects . Key steps include:

  • Aldol addition : Formation of intermediates with controlled stereochemistry.
  • Cyclization : Intramolecular nucleophilic attack to close the pyran ring.
  • Purification : Column chromatography and spectroscopic validation (e.g., 2D NOESY for stereochemical confirmation) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 7-methoxy-3-methyl-2H-1-benzopyran derivatives?

  • 1H NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns consistent with substitution (e.g., doublets for adjacent protons). For 3-methyl substituents, methyl groups resonate at δ ~2.3–2.5 ppm .
  • 13C NMR : Carbonyl carbons (C=O) appear at ~160–165 ppm, while aromatic carbons range from δ 100–150 ppm depending on substitution .
  • IR : Stretching vibrations for C=O (~1670 cm⁻¹) and aromatic C=C (~1527–1598 cm⁻¹) confirm core structure .

Q. What safety protocols are critical when handling 7-methoxy-3-methyl-2H-1-benzopyran derivatives?

  • Hazard Mitigation : Use fume hoods to avoid inhalation (GHS Category 3 for respiratory irritation) and wear nitrile gloves (skin irritation Category 2) .
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid dust generation .
  • Storage : Store in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 7-methoxy-3-methyl-2H-1-benzopyran derivatives?

  • DFT Calculations : Predict transition states and regioselectivity in cyclization steps. For example, electron-donating groups (e.g., methoxy) stabilize intermediates, favoring specific ring-closing pathways .
  • Molecular Docking : Screen derivatives for bioactivity (e.g., Akt kinase inhibition) by simulating ligand-receptor interactions .
  • Solvent Optimization : Use COSMO-RS models to select solvents that enhance yield (e.g., toluene for DBU-catalyzed reactions) .

Q. What strategies resolve contradictions in reported bioactivity data for benzopyran derivatives?

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, temperature). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols .
  • Metabolic Stability Testing : Assess compound degradation in vitro (e.g., liver microsomes) to clarify in vivo efficacy .
  • Structural Analog Comparison : Compare substituent effects (e.g., 4-phenyl vs. 4-methoxy groups) on target binding .

Q. How can nanoformulation enhance the pharmacological properties of 7-methoxy-3-methyl-2H-1-benzopyran derivatives?

  • Nanoemulsions : Improve solubility and bioavailability. For example, HP1 (a benzopyran derivative) showed prolonged antinociceptive effects in mice when encapsulated in oil-in-water nanoemulsions (particle size: 25–57 nm) .
  • Dye Nanoparticles : Reduce particle size from 200–700 nm to 25–57 nm via microwave-assisted synthesis, enhancing textile dye fastness and fiber affinity .

Q. What analytical methods validate the purity of 7-methoxy-3-methyl-2H-1-benzopyran derivatives in complex matrices?

  • HPLC-DAD/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. MS fragmentation patterns confirm molecular identity .
  • X-ray Crystallography : Resolve crystal structures to verify substituent positions (e.g., anti-3h derivative) .
  • Elemental Analysis : Validate empirical formulas (e.g., C19H19NO3 requires C 73.80%, H 6.19%) .

Q. How do structural modifications (e.g., hydroxyl, dimethylamino groups) impact the photophysical properties of benzopyran derivatives?

  • Fluorescence Tuning : Electron-donating groups (e.g., 7-dimethylamino) shift emission wavelengths via intramolecular charge transfer. For example, 7-(dimethylamino)-4-hydroxycoumarin exhibits strong blue fluorescence .
  • Solvatochromism : Polarity-sensitive derivatives show color shifts in different solvents, useful for sensor applications .

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